molecular formula C8H13NO4 B137192 tert-butyl N-(2-oxooxetan-3-yl)carbamate CAS No. 132340-68-2

tert-butyl N-(2-oxooxetan-3-yl)carbamate

Cat. No. B137192
CAS RN: 132340-68-2
M. Wt: 187.19 g/mol
InChI Key: HRJDEHQWXAPGBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(2-oxooxetan-3-yl)carbamate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a carbamate derivative that is synthesized through a multi-step process involving the reaction of tert-butyl carbamate and oxetan-3-one. The resulting compound has shown promise in various research fields, including drug discovery, biocatalysis, and materials science.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-oxooxetan-3-yl)carbamate is not fully understood, but it is believed to be related to its carbamate functional group. This group has been shown to have various biological activities, including inhibition of enzymes and modulation of signaling pathways. Additionally, the oxetan-3-yl group may play a role in the compound's activity, potentially affecting its solubility and stability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of tert-butyl N-(2-oxooxetan-3-yl)carbamate have not been extensively studied, but it is believed to have potential as a therapeutic agent. The compound's carbamate functional group may play a role in its potential activity, as carbamates have been shown to have various biological effects. Additionally, the oxetan-3-yl group may affect the compound's pharmacokinetics and biodistribution.

Advantages and Limitations for Lab Experiments

Tert-butyl N-(2-oxooxetan-3-yl)carbamate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has shown promise in various research fields. Additionally, the compound's unique structure may allow for the development of novel therapeutics and materials. However, there are also limitations to its use, including potential toxicity and limited understanding of its mechanism of action.

Future Directions

There are several future directions for research involving tert-butyl N-(2-oxooxetan-3-yl)carbamate. One potential area of study is the development of novel therapeutics based on the compound's structure. Additionally, further research is needed to fully understand the compound's mechanism of action and potential physiological effects. Finally, the compound's potential applications in materials science and biocatalysis should be further explored.

Synthesis Methods

The synthesis of tert-butyl N-(2-oxooxetan-3-yl)carbamate involves the reaction of tert-butyl carbamate with oxetan-3-one in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired carbamate product. This synthesis method has been optimized to produce high yields and purity, making it a viable option for large-scale production.

Scientific Research Applications

Tert-butyl N-(2-oxooxetan-3-yl)carbamate has been used in various research applications due to its unique properties. One of its primary uses is in drug discovery, where it has been shown to have potential as a scaffold for the development of novel therapeutics. Additionally, this compound has been used in biocatalysis studies, where it has been shown to have high selectivity and efficiency in various reactions. Finally, tert-butyl N-(2-oxooxetan-3-yl)carbamate has been studied for its potential applications in materials science, where it has shown promise in the development of new polymers and coatings.

properties

CAS RN

132340-68-2

Product Name

tert-butyl N-(2-oxooxetan-3-yl)carbamate

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

tert-butyl N-(2-oxooxetan-3-yl)carbamate

InChI

InChI=1S/C8H13NO4/c1-8(2,3)13-7(11)9-5-4-12-6(5)10/h5H,4H2,1-3H3,(H,9,11)

InChI Key

HRJDEHQWXAPGBG-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1COC1=O

Canonical SMILES

CC(C)(C)OC(=O)NC1COC1=O

synonyms

Carbamic acid, (2-oxo-3-oxetanyl)-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.